![molecular formula C28H29N3O2S B2562772 N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 851715-01-0](/img/structure/B2562772.png)
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
The compound “N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a benzylamino group, which is an amine with a benzyl substituent . The compound also contains a thioether group (a sulfur atom connected to two alkyl or aryl groups), an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), and a benzamide group (a carboxamide derivative of benzoic acid) .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Scientific Research Applications
- The 2-aminothiazole scaffold, to which this compound belongs, has been explored for its anticancer potential. Research indicates that derivatives of 2-aminothiazoles exhibit cytotoxic effects against cancer cells . Further investigations into the specific mechanisms and target pathways could provide valuable insights for cancer therapy.
- The compound’s structure suggests potential antimicrobial properties. Researchers have investigated 2-aminothiazole derivatives for their antibacterial and antifungal activities . Further studies could explore their efficacy against specific pathogens and mechanisms of action.
- A related compound, 1-(2-dialkylamino)ethyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea, has shown strong PI3K inhibitory activity . PI3K inhibitors are relevant in cancer treatment and other diseases involving dysregulated signaling pathways.
- Medicinal chemists have explored diverse synthetic strategies to access novel 2-aminothiazole derivatives. These include N-substituted, 3-substituted, 4-substituted, multi-substituted, and aryl/alkyl-substituted compounds . Understanding structure-activity relationships can guide rational drug design.
Anticancer Activity
Antimicrobial Effects
PI3K Inhibition
Synthetic Strategies and Medicinal Chemistry
Mechanism of Action
Target of action
Indole derivatives are known to interact with a wide range of targets in the body. They are a significant part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Benzamide derivatives also have a wide range of biological activities and are used in various therapeutic areas .
Mode of action
The mode of action of indole and benzamide derivatives can vary greatly depending on the specific compound and its chemical structure. Some indole derivatives work by inhibiting specific enzymes, while others may interact with cell receptors or other cellular components .
Biochemical pathways
Indole and benzamide derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the growth of cancer cells, suggesting they may affect pathways involved in cell proliferation .
Pharmacokinetics
The ADME properties of indole and benzamide derivatives can vary greatly depending on the specific compound. Factors such as the compound’s solubility, stability, and molecular size can all affect its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of indole and benzamide derivatives can vary greatly. Some compounds may induce cell death, while others may inhibit cell growth or affect cell signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole and benzamide derivatives .
properties
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-20-14-21(2)16-23(15-20)28(33)29-12-13-31-18-26(24-10-6-7-11-25(24)31)34-19-27(32)30-17-22-8-4-3-5-9-22/h3-11,14-16,18H,12-13,17,19H2,1-2H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNINZGIXSMGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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